molecular formula C12H14ClF2N3 B12232519 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12232519
M. Wt: 273.71 g/mol
InChI Key: KFQJGNLSSWKHSW-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a difluorophenyl group and a pyrazolylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the difluorophenyl group using a suitable coupling agent such as a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the specific positioning of the difluorophenyl group and the pyrazole moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-17-6-5-10(16-17)8-15-7-9-3-2-4-11(13)12(9)14;/h2-6,15H,7-8H2,1H3;1H

InChI Key

KFQJGNLSSWKHSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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